CID 71365959
Description
CID 71365959 is a chemical compound identified as a component of Citrus essential oil (CIEO), isolated through vacuum distillation and characterized via gas chromatography-mass spectrometry (GC-MS) . Its structural elucidation (Figure 1A in ) suggests it belongs to the terpenoid family, a class of volatile organic compounds commonly found in plant-derived essential oils. The compound’s presence varies across distillation fractions, with higher concentrations observed in specific fractions (Figure 1C) . Its mass spectrum (Figure 1D) confirms a molecular ion peak consistent with monoterpenes or sesquiterpenes, though the exact molecular formula remains unspecified in the available data.
Properties
CAS No. |
51812-24-9 |
|---|---|
Molecular Formula |
C18H15Cl2GeP |
Molecular Weight |
405.8 g/mol |
InChI |
InChI=1S/C18H15Cl2P.Ge/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
InChI Key |
GIBHLTFUKAGEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl.[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71365959 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
CID 71365959 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
CID 71365959 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71365959 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
CID 71365959 is structurally distinct from oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which are macrocyclic polyketides with methyl and hydroxyl substitutions (Figure 1 in ) . While this compound likely features a bicyclic or monocyclic terpene backbone, oscillatoxins exhibit larger, oxygenated macrocycles. For example:
- This compound: Presumed monoterpene/sesquiterpene with unsaturated bonds (inferred from GC-MS volatility) .
- Oscillatoxin D (CID 101283546) : A 30-methyl-substituted macrocyclic polyketide with a lactone ring .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

